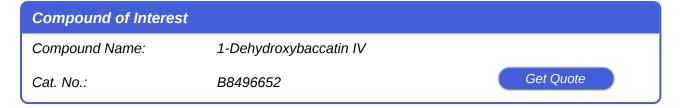


In-Depth Technical Guide to the Spectroscopic Data of 1-Dehydroxybaccatin IV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a taxane diterpenoid of significant interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. As a derivative of the baccatin family, which forms the core of the widely-used chemotherapy drug paclitaxel, understanding its structural and spectroscopic properties is crucial for further research and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-Dehydroxybaccatin IV**, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key NMR and MS data for **1-Dehydroxybaccatin IV**, facilitating easy comparison and reference. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **1-Dehydroxybaccatin IV** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.78	d	7.2
3	3.85	d	7.2
4	-	-	-
5	4.98	dd	9.6, 2.0
6α	1.88	m	
6β	2.55	m	_
7	4.45	m	_
9	5.35	d	9.8
10	6.42	S	
13	6.25	t	8.5
14α	2.25	m	
14β	2.20	m	_
16	1.08	S	_
17	1.75	S	_
18	1.95	S	_
19	1.58	S	_
2'	-	-	-
3'	-	-	-
4-Ac	2.28	S	
10-Ac	2.15	s	_
Bz (ortho)	8.12	d	7.5
Bz (meta)	7.50	t	7.5
Bz (para)	7.62	t	7.5



Table 2: ¹³C NMR Spectroscopic Data for **1-Dehydroxybaccatin IV** (125 MHz, CDCl₃)



1 79.1 2 84.5 3 46.8 4 81.2 5 84.0 6 35.7 7 75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CHi) 22.7 10-Ac (C=O) 170.5	Position	Chemical Shift (δ, ppm)
3 46.8 4 81.2 5 84.0 6 35.7 7 75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (CH ₉) 22.7	1	79.1
4 81.2 5 84.0 6 35.7 7 75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	2	84.5
5 84.0 6 35.7 7 75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	3	46.8
6 35.7 7 75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	4	81.2
75.6 8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C+O) 171.2 4-Ac (CH ₃) 22.7	5	84.0
8 58.6 9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	6	35.7
9 203.8 10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (CH ₃) 22.7	7	75.6
10 76.5 11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	8	58.6
11 133.9 12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	9	203.8
12 142.1 13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2	10	76.5
13 72.0 14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	11	133.9
14 35.8 15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	12	142.1
15 43.2 16 26.9 17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	13	72.0
1626.91721.11814.81910.92076.84-Ac (C=O)171.24-Ac (CH ₃)22.7	14	35.8
17 21.1 18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	15	43.2
18 14.8 19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	16	26.9
19 10.9 20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	17	21.1
20 76.8 4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	18	14.8
4-Ac (C=O) 171.2 4-Ac (CH ₃) 22.7	19	10.9
4-Ac (CH ₃) 22.7	20	76.8
	4-Ac (C=O)	171.2
10-Ac (C=O) 170.5	4-Ac (CH ₃)	22.7
	10-Ac (C=O)	170.5



10-Ac (CH ₃)	21.4
Bz (C=O)	167.1
Bz (C-1')	130.2
Bz (C-2',6')	129.3
Bz (C-3',5')	128.8
Bz (C-4')	133.8

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for 1-Dehydroxybaccatin IV

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Calculated Mass
ESI	569.2315 [M+H]+	С30Н36О10	568.2257

Experimental Protocols

The spectroscopic data presented above were obtained using standard, well-established analytical techniques. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: A 5 mg sample of **1-Dehydroxybaccatin IV** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.



• Spectral Width: 12 ppm.

Acquisition Time: 2.73 s.

• Relaxation Delay: 1.0 s.

· Number of Scans: 16.

• Temperature: 298 K.

¹³C NMR Spectroscopy:

• Pulse Program: Proton-decoupled single-pulse sequence.

• Spectral Width: 240 ppm.

• Acquisition Time: 1.09 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

• Temperature: 298 K.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained using a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of **1-Dehydroxybaccatin IV** was prepared in methanol at a concentration of 1 mg/mL. This solution was further diluted with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

ESI-MS Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3.0 kV.



• Sampling Cone Voltage: 30 V.

• Source Temperature: 120 °C.

• Desolvation Temperature: 350 °C.

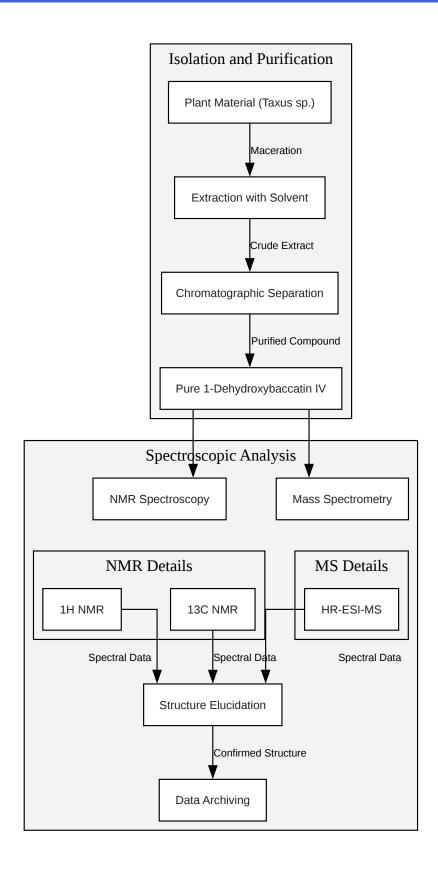
Desolvation Gas Flow (N₂): 600 L/hr.

• Mass Range: m/z 100-1000.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of **1-Dehydroxybaccatin IV**.





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Workflow for the isolation and spectroscopic analysis of **1-Dehydroxybaccatin IV**.



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